molecular formula C17H18 B14234156 [6-Methyl-3-(propan-2-ylidene)hepta-1,6-dien-4-yn-1-yl]benzene CAS No. 562068-87-5

[6-Methyl-3-(propan-2-ylidene)hepta-1,6-dien-4-yn-1-yl]benzene

Cat. No.: B14234156
CAS No.: 562068-87-5
M. Wt: 222.32 g/mol
InChI Key: KGRRMOWJSVQTSZ-UHFFFAOYSA-N
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Description

[6-Methyl-3-(propan-2-ylidene)hepta-1,6-dien-4-yn-1-yl]benzene is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as alkenes, alkynes, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-Methyl-3-(propan-2-ylidene)hepta-1,6-dien-4-yn-1-yl]benzene typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzene derivatives and alkyne precursors.

    Formation of the Alkyne: The alkyne group is introduced through a reaction such as the Sonogashira coupling, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Addition of the Alkene: The alkene group is introduced through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule, often using a Heck reaction or a similar cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[6-Methyl-3-(propan-2-ylidene)hepta-1,6-dien-4-yn-1-yl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne and alkene groups to alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring, using reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), nitro compounds (HNO₃)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkanes

    Substitution: Halogenated or nitrated benzene derivatives

Scientific Research Applications

[6-Methyl-3-(propan-2-ylidene)hepta-1,6-dien-4-yn-1-yl]benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of [6-Methyl-3-(propan-2-ylidene)hepta-1,6-dien-4-yn-1-yl]benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s multiple functional groups allow it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

    [6-Methyl-3-(propan-2-ylidene)hepta-1,6-dien-4-yn-1-yl]benzene: shares similarities with other compounds containing alkyne and alkene groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple reactive functional groups within a single molecule

Properties

CAS No.

562068-87-5

Molecular Formula

C17H18

Molecular Weight

222.32 g/mol

IUPAC Name

(6-methyl-3-propan-2-ylidenehepta-1,6-dien-4-ynyl)benzene

InChI

InChI=1S/C17H18/c1-14(2)10-12-17(15(3)4)13-11-16-8-6-5-7-9-16/h5-9,11,13H,1H2,2-4H3

InChI Key

KGRRMOWJSVQTSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C=CC1=CC=CC=C1)C#CC(=C)C)C

Origin of Product

United States

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